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Compound of Interest

Compound Name: 2,5-Dihydrofuran

Cat. No.: B041785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-
Dihydrofuran (CAS No: 1708-29-8), a heterocyclic organic compound. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with standardized experimental protocols for data acquisition. This information is

crucial for the identification, characterization, and quality control of 2,5-Dihydrofuran in

research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. For 2,5-Dihydrofuran, both ¹H and ¹³C NMR provide characteristic signals

corresponding to its unique arrangement of protons and carbon atoms.

¹H NMR Data
The ¹H NMR spectrum of 2,5-Dihydrofuran is characterized by two distinct signals in

deuterated chloroform (CDCl₃), corresponding to the olefinic and allylic protons.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dihydrofuran in CDCl₃[1]
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Chemical Shift (δ) [ppm] Multiplicity Assignment

~5.89 Singlet (broad) Olefinic Protons (HC=CH)

~4.63 Singlet (broad) Methylene Protons (O-CH₂)

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of 2,5-Dihydrofuran displays two signals,

representing the two chemically distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Dihydrofuran

Chemical Shift (δ) [ppm] Assignment

~128 Olefinic Carbons (-CH=CH-)

~72 Methylene Carbons (-O-CH₂-)

Note: The availability of an experimental ¹³C

NMR spectrum for 2,5-Dihydrofuran has been

noted from Tokyo Kasei Kogyo Company, Ltd.

via SpectraBase.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2,5-Dihydrofuran shows characteristic

absorption bands for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 2,5-Dihydrofuran
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch =C-H (alkene)

~3000-2850 C-H Stretch C-H (alkane)

~1650 C=C Stretch Alkene

~1100 C-O Stretch Ether

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation. The electron ionization

(EI) mass spectrum of 2,5-Dihydrofuran shows a prominent molecular ion peak and

characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2,5-Dihydrofuran[1]

m/z Relative Intensity Assignment

70 High [M]⁺ (Molecular Ion)

42 High [C₃H₆]⁺

41 Base Peak [C₃H₅]⁺

39 High [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: A solution of 2,5-Dihydrofuran is prepared by dissolving approximately

5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then

transferred to a 5 mm NMR tube.
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¹H NMR Acquisition:

A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher

field NMR spectrometer.

Typical parameters include a 30° pulse width, a spectral width of 10-12 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.

Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is

required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid): A drop of neat 2,5-Dihydrofuran is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Data Acquisition:

A background spectrum of the empty salt plates is recorded.

The sample is then placed in the spectrometer's sample compartment.

The IR spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Introduction: A small amount of 2,5-Dihydrofuran is introduced into the mass

spectrometer via a gas chromatography (GC-MS) system or by direct injection. For GC-MS,

a capillary column suitable for volatile organic compounds is used.

Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions.

Experimental Workflow Diagram
The following diagram illustrates the logical workflow from sample preparation to structural

elucidation using the spectroscopic techniques described.
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Spectroscopic Analysis Workflow for 2,5-Dihydrofuran
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Caption: Workflow for spectroscopic data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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